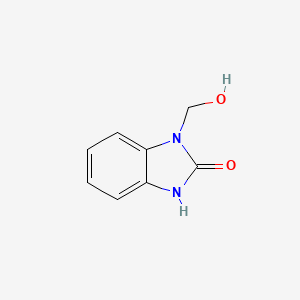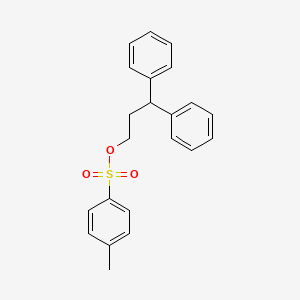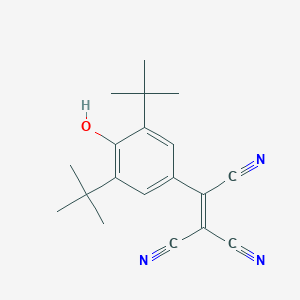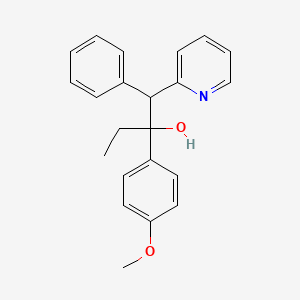![molecular formula C22H16ClN3OS B11997661 2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)
2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CL-PH)-QUINOLINE-4-CARBOXYLIC ACID (3-ME-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-PH)-QUINOLINE-4-CARBOXYLIC ACID (3-ME-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the Hydrazide: The final step involves the reaction of the carboxylic acid with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Halogenated or nitrated quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.
Thiophene Derivatives: Known for their electronic properties and used in organic electronics.
Uniqueness
The combination of the quinoline core with the thiophene ring and hydrazide group makes this compound unique. This structural diversity may contribute to its distinct biological and chemical properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H16ClN3OS |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3OS/c1-14-10-11-28-21(14)13-24-26-22(27)18-12-20(15-6-8-16(23)9-7-15)25-19-5-3-2-4-17(18)19/h2-13H,1H3,(H,26,27)/b24-13+ |
Clave InChI |
MSBYMNKLCIODDO-ZMOGYAJESA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)


![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)

